molecular formula C19H13Cl2NO5 B3509882 N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

Cat. No.: B3509882
M. Wt: 406.2 g/mol
InChI Key: WIYOVWSPHDWJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a furamide derivative with a 1,3-benzodioxol-5-yl group and a 2,5-dichlorophenoxy methyl group. Furamides are a class of organic compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to an amide group. The 1,3-benzodioxol-5-yl group is a common moiety in many bioactive compounds and pharmaceuticals . The 2,5-dichlorophenoxy group is a type of halogenated phenyl group, which is often seen in pesticides and herbicides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an amide group, a 1,3-benzodioxol-5-yl group, and a 2,5-dichlorophenoxy group . The exact structure would depend on the specific positions of these groups on the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. For example, many halogenated organic compounds are toxic and can be hazardous to the environment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action (if it’s intended to be a pharmaceutical), and assessment of its safety and environmental impact .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO5/c20-11-1-4-14(21)17(7-11)24-9-13-3-6-16(27-13)19(23)22-12-2-5-15-18(8-12)26-10-25-15/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOVWSPHDWJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
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N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
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N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
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N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
Reactant of Route 5
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N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide
Reactant of Route 6
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N-1,3-benzodioxol-5-yl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

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